molecular formula C12H23BO2 B6206046 2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2204289-33-6

2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6206046
CAS No.: 2204289-33-6
M. Wt: 210.1
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Description

2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethylbut-1-en-1-ylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates.

    Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent, such as tetrahydrofuran (THF), under mild to moderate temperatures.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Borohydrides and other reduced boron species.

    Substitution: Various substituted dioxaborolane derivatives.

Scientific Research Applications

2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes due to its boron content.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to participate in a wide range of chemical reactions. The dioxaborolane ring provides stability to the boron atom, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-propylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-isobutylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-ethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific alkyl substituent on the dioxaborolane ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and other applications.

Properties

CAS No.

2204289-33-6

Molecular Formula

C12H23BO2

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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